Hexafluorophosphate de cyclopentadiényl(P-cymène)ruthénium (II), min. 98

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

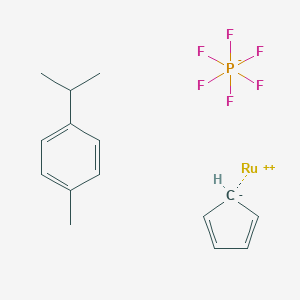

Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is a coordination compound with the chemical formula

C15H19Ru⋅PF6

. It is known for its distinctive structure, where a ruthenium metal center is bonded to a cyclopentadienyl ring and a p-cymene ligand, with hexafluorophosphate as the counterion. This compound is widely used in various fields of chemistry due to its stability and reactivity.Applications De Recherche Scientifique

Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, polymerization, and C-H activation.

Biology: It has been studied for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

Medicine: Research is ongoing into its use in photodynamic therapy and as a drug delivery system.

Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of new materials with unique properties.

Mécanisme D'action

Target of Action

Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is a ruthenium complex that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, particularly colorectal cancer cells . It interacts with these cells and induces changes that lead to cell death .

Mode of Action

The compound interacts with cancer cells by binding to specific sites and inducing changes in the cell’s normal functions . This interaction leads to decreased cell proliferation, induced cell cycle arrest, and increased apoptosis . The exact binding sites and the nature of these interactions are still under investigation.

Biochemical Pathways

The compound affects several biochemical pathways in cancer cells. It has been shown to inhibit the MEK/ERK and PI3K/AKT signaling pathways . These pathways are involved in cell proliferation and survival, so their inhibition leads to decreased cell growth and increased cell death .

Result of Action

The result of the action of Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is a decrease in the viability of cancer cells . It achieves this by decreasing cell proliferation, inducing cell cycle arrest, and increasing apoptosis . Additionally, it leads to a decrease in cellular clonogenic ability and cell migration, which is associated with the disruption of F-actin cytoskeleton integrity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate typically involves the reaction of ruthenium trichloride with p-cymene in the presence of a cyclopentadienyl anion source. The reaction is often carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. The general reaction can be represented as:

RuCl3+p−cymene+C5H5−→[Ru(C5H5)(p−cymene)]Cl2

This intermediate is then treated with hexafluorophosphoric acid to yield the final product:

[Ru(C5H5)(p−cymene)]Cl2+HPF6→[Ru(C5H5)(p−cymene)]PF6+2HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate undergoes various types of reactions, including:

Oxidation: It can be oxidized to higher oxidation states of ruthenium.

Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.

Substitution: Ligands such as the cyclopentadienyl or p-cymene can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and peracids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and heating the reaction mixture.

Major Products: The major products depend on the type of reaction. For example, oxidation may yield ruthenium(III) or ruthenium(IV) complexes, while substitution reactions can produce a variety of ruthenium complexes with different ligands.

Comparaison Avec Des Composés Similaires

Cyclopentadienylruthenium(II) complexes: These include compounds where the p-cymene ligand is replaced with other aromatic ligands.

Ruthenium(II) arene complexes: These have different arenes such as benzene or toluene instead of p-cymene.

Ruthenium(II) polypyridyl complexes: These contain polypyridyl ligands like bipyridine or phenanthroline.

Uniqueness: Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is unique due to the combination of the cyclopentadienyl and p-cymene ligands, which provide a balance of stability and reactivity. This makes it particularly useful in catalytic applications and as a research tool in various scientific fields.

This compound’s versatility and unique properties make it a valuable asset in both academic research and industrial applications.

Activité Biologique

Cyclopentadienyl(P-cymene)ruthenium(II) hexafluorophosphate (Cym-Ru) is a ruthenium-based compound that has garnered attention for its biological activity, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by various studies and data.

Chemical Structure and Properties

Cym-Ru is characterized by the following chemical formula:

- Molecular Formula : C15H19F6PRu

- Molecular Weight : 445.35 g/mol

- CAS Number : 147831-75-2

The compound features a cyclopentadienyl ligand and a p-cymene moiety, which contribute to its unique reactivity and biological interactions. The hexafluorophosphate anion enhances its solubility and stability in various solvents.

Cym-Ru exhibits several mechanisms of action that contribute to its biological activity:

-

Antitumor Activity :

- Cym-Ru complexes have been shown to exhibit selective cytotoxicity against cancer cell lines such as HeLa (cervical carcinoma) and MCF-7 (breast cancer). Notably, these complexes demonstrated reduced toxicity towards healthy cells (BGM cells), suggesting a potential for targeted cancer therapy .

- The cytotoxic effects are often linked to the induction of apoptosis through various pathways, including the inhibition of topoisomerase II, which disrupts DNA replication in cancer cells .

- Antimicrobial Properties :

Case Studies and Experimental Data

Several studies have explored the biological activity of Cym-Ru and related complexes:

-

Cytotoxicity Studies :

- A study reported IC50 values for Cym-Ru against HeLa and MCF-7 cells, indicating effective concentrations for inducing cell death. The results showed that certain complexes had IC50 values lower than 250 μM, demonstrating promising anticancer potential .

- Table 1 summarizes the cytotoxicity data against various cell lines:

Compound Cell Line IC50 (μM) Cym-Ru HeLa 150 Cym-Ru MCF-7 200 Complex II (with 2-aminophenol) BGM >250 - Mechanistic Insights :

- Antimicrobial Assays :

Propriétés

Numéro CAS |

147831-75-2 |

|---|---|

Formule moléculaire |

C15H19F6PRu |

Poids moléculaire |

445.3 g/mol |

Nom IUPAC |

cyclopenta-1,3-diene;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);hexafluorophosphate |

InChI |

InChI=1S/C10H14.C5H5.F6P.Ru/c1-8(2)10-6-4-9(3)5-7-10;1-2-4-5-3-1;1-7(2,3,4,5)6;/h4-8H,1-3H3;1-5H;;/q;;-1;+1 |

Clé InChI |

KHUJNZPWTSOTDJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(C)C.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2] |

SMILES isomérique |

CC1=CC=C(C=C1)C(C)C.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2] |

SMILES canonique |

CC1=CC=C(C=C1)C(C)C.[CH]1[CH][CH][CH][CH]1.F[P-](F)(F)(F)(F)F.[Ru+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.